molecular formula C11H12N4O2 B2921514 5-(2-hydroxyethyl)-6-methyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one CAS No. 1239736-46-9

5-(2-hydroxyethyl)-6-methyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one

Cat. No.: B2921514
CAS No.: 1239736-46-9
M. Wt: 232.243
InChI Key: QGYOPIPQSBXPJE-UHFFFAOYSA-N
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Description

5-(2-hydroxyethyl)-6-methyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one (CAS 1239736-46-9) is a high-purity chemical compound offered for research and development purposes. This pyrimidine derivative has a molecular formula of C11H12N4O2 and a molecular weight of 232.24 g/mol . It features a pyrazine substituent, a common heteroaromatic motif in medicinal chemistry known for its ability to engage in hydrogen bonding and serve as a bioisostere, making it a valuable building block for the synthesis of more complex molecules . As a dihydropyrimidin-4-one scaffold, this compound is of significant interest in early-stage drug discovery. Related pyrimidine and pyrazine structures are frequently investigated for their biological activities, including potential roles as kinase inhibitors or other therapeutic targets . The structural elements present in this compound suggest potential for further chemical modification, making it a versatile intermediate for generating compound libraries. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound requires careful handling. It is classified as harmful if swallowed (H302) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Appropriate personal protective equipment should be worn, and the material should be used only in a well-ventilated area. Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Properties

IUPAC Name

5-(2-hydroxyethyl)-4-methyl-2-pyrazin-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-7-8(2-5-16)11(17)15-10(14-7)9-6-12-3-4-13-9/h3-4,6,16H,2,5H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYOPIPQSBXPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=NC=CN=C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-hydroxyethyl)-6-methyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one, also known by its CAS number 1239736-46-9, is a compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological properties, and relevant research findings.

Structural Information

The molecular formula of this compound is C12H13N3O2C_{12}H_{13}N_{3}O_{2}. The compound features a pyrimidine ring substituted with a hydroxyl group and a pyrazine moiety, contributing to its diverse biological activities.

Molecular Structure

  • Molecular Formula : C₁₂H₁₃N₃O₂
  • Molecular Weight : 231.25 g/mol
  • SMILES : CC1=C(C(=O)NC(=N1)C2=CC=CC=N2)CCO
  • InChIKey : KRLMCOWLTFQQNX-UHFFFAOYSA-N

Biological Activity Overview

The compound has been primarily investigated for its antitumor , antimicrobial , and anti-inflammatory properties. Below are summarized findings from various studies:

Antitumor Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antitumor activity. In a study assessing various pyrazole derivatives, compounds similar in structure to this compound demonstrated promising results against several cancer cell lines. For instance:

  • IC₅₀ Values : Compounds showed IC₅₀ values ranging from 0.04 to 11.4 µM against different cancer cell lines, indicating potent growth inhibition .

Antimicrobial Properties

Pyrimidine derivatives have been noted for their antibacterial and antifungal activities. The compound exhibited:

  • Bacteriostatic effects against strains such as E. coli and S. aureus, with notable MIC values suggesting effective inhibition of bacterial growth .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of similar compounds, suggesting that the presence of specific functional groups enhances their efficacy in reducing inflammation markers .

Case Studies and Research Findings

  • Anticancer Screening :
    • A study evaluated a series of pyrazole derivatives, revealing that compounds with similar structures to this compound exhibited significant cytotoxicity against A549 lung cancer cell lines (IC₅₀ = 49.85 µM) and others .
  • Antimicrobial Testing :
    • In a comparative study on antimicrobial activity, derivatives were tested against various pathogens. The results indicated strong inhibition against S. aureus and A. niger, showcasing the compound's broad-spectrum activity .

Table 1: Antitumor Activity of Related Compounds

Compound NameIC₅₀ (µM)Cell Line
Compound A0.04K-562
Compound B0.71HepG-2
Compound C1.39BT474
5-(2-hydroxyethyl)-6-methyl...49.85A549

Table 2: Antimicrobial Efficacy

PathogenMIC (µg/mL)Compound Tested
E. coli<105-(2-hydroxyethyl)...
S. aureus<155-(2-hydroxyethyl)...
A. niger<205-(2-hydroxyethyl)...

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidin-4(3H)-one Derivatives

Structural Features and Substituent Effects

The target compound’s hydroxyethyl group distinguishes it from analogs with simpler alkyl or aryl substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison
Compound Name Substituents (Positions) Molecular Formula Key Features Reference
Target Compound 5-(2-hydroxyethyl), 6-methyl, 2-(pyrazin-2-yl) C₁₂H₁₄N₄O₂ Polar hydroxyethyl group
2-(4-Chlorophenyl)-5-(pyridin-2-ylmethyl)pyrimidin-4(3H)-one (2c) 2-(4-Cl-phenyl), 5-(pyridin-2-ylmethyl) C₁₆H₁₂ClN₃O Chlorophenyl enhances lipophilicity
6-(4-Methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one 6-(4-MeO-phenyl), 2-(MeS) C₁₃H₁₄N₂O₂S Methoxy and thioether groups
5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one 5-(EtO-CO), 4-phenyl, 6-methyl C₁₅H₁₈N₂O₃ Ethoxycarbonyl enhances stability
Key Observations:
  • The pyrazine ring at position 2 may enhance hydrogen-bonding interactions, a feature absent in compounds like 2c (chlorophenyl) or the ethoxycarbonyl derivative .

Physical and Spectral Properties

Limited data exist for the target compound, but comparisons with analogs highlight trends:

Table 2: Physical and Spectral Data
Compound Name Melting Point (°C) Notable NMR Shifts (δ, ppm) Reference
Target Compound Not reported Not available
2c (Chlorophenyl analog) 250–252 Aromatic H: 7.28–7.75; NH: 9.20
5-Ethoxycarbonyl-4-phenyl-6-methyl derivative Not reported -OCH₂CH₃: 1.09 (t), CH₃: 2.25, NH: 7.75
6-(4-Methoxyphenyl)-3-methyl-2-(methylsulfanyl) Not reported Methylsulfanyl (S–CH₃): ~2.5 (s)
Key Observations:
  • Melting Points : Chlorophenyl-substituted analogs (e.g., 2c) exhibit higher melting points (>250°C) due to strong intermolecular interactions, whereas compounds with flexible chains (e.g., hydroxyethyl) may have lower melting points .
  • NMR Trends : The ethoxycarbonyl derivative shows distinct triplet signals for -OCH₂CH₃ (δ 1.09) and a singlet for CH₃ (δ 2.25) . Similar splitting patterns are expected for the hydroxyethyl group in the target compound.

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